Olguine
Description
Structure
2D Structure
Properties
CAS No. |
73413-68-0 |
|---|---|
Molecular Formula |
C18H22O9 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-[3-[(E)-3,4-diacetyloxypent-1-enyl]oxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C18H22O9/c1-9(23-10(2)19)13(24-11(3)20)5-6-15-17(26-15)18-14(25-12(4)21)7-8-16(22)27-18/h5-9,13-15,17-18H,1-4H3/b6-5+ |
InChI Key |
WSMOXQBLJXEQNX-AATRIKPKSA-N |
SMILES |
CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(C(/C=C/C1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Other CAS No. |
73413-68-0 |
Synonyms |
10-epi-olguine olguine |
Origin of Product |
United States |
Synthetic Methodologies for Olguine and Its Complex Analogues
Strategic Disconnections and Retrosynthetic Planning for the Olguine Core
The retrosynthetic analysis of this compound reveals several key bond disconnections that simplify the complex target molecule into more readily available starting materials. A primary strategy involves a disconnection of the side chain from the pyranone ring, often via a Wittig-type reaction. This approach isolates the synthesis of the complex, stereochemically rich side chain from the construction of the heterocyclic core.
Further disconnection of the 2H-pyran-2-one ring suggests a precursor that can be cyclized to form the lactone. The stereocenters on the ring and the side chain are often traced back to chiral pool starting materials, such as tartaric acid, which provide a foundation for the enantioselective synthesis of the target molecule.
Formation of the 2H-Pyran-2-one Lactone Ring System
General methods for the synthesis of 5,6-dihydropyran-2-ones often involve the use of monosaccharides as chiral precursors. researchgate.net These approaches leverage the existing stereochemistry of the sugar to construct the lactone ring with the desired configuration.
Stereoselective Epoxidation of the Pentenyl Side Chain
A crucial structural feature of this compound is the epoxide ring on the pentenyl side chain. The stereoselective introduction of this epoxide is a significant challenge. In the synthetic work towards an this compound analog by Valverde, Herradon, Rabanal, and Martin-Lomas, the epoxidation was achieved using m-chloroperbenzoic acid (mCPBA). cdnsciencepub.com The reaction was performed on an epoxy-alcohol precursor, leading to the formation of the desired epoxide with specific stereochemistry. cdnsciencepub.com The stereochemical outcome of the epoxidation is influenced by the existing stereocenters in the molecule, a concept known as substrate-directed control.
The general procedure for such an epoxidation involves the treatment of the allylic alcohol with a peroxy acid in a suitable solvent like dichloromethane. The directing effect of the neighboring hydroxyl group can lead to a high degree of stereoselectivity in the formation of the epoxide.
Controlled Introduction of Acetyl Groups and Stereocenters
The stereochemistry of this compound is complex, with multiple chiral centers that must be precisely controlled during synthesis. The use of enantiomerically pure starting materials, such as (R,R)-(+)-tartaric acid, is a key strategy for establishing the absolute configuration of these centers. cdnsciencepub.com In the synthesis of an this compound analog, the chiral backbone derived from tartaric acid dictates the stereochemical course of subsequent reactions. cdnsciencepub.com
The acetyl groups in this compound are typically introduced in the later stages of the synthesis through standard acetylation procedures. This involves the reaction of free hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The timing of this acetylation is critical to avoid interference with other reactions in the synthetic sequence.
Total Synthesis Approaches to this compound
While a complete total synthesis of this compound has not been extensively documented in readily available literature, the synthetic efforts towards its analogues provide significant insights into potential pathways. These approaches have laid the groundwork for the eventual total synthesis of the natural product.
Biomimetic Synthesis Pathways for this compound
A biomimetic synthesis of this compound would aim to mimic the biosynthetic pathway of the natural product in the laboratory. While the exact biosynthetic route to this compound is not fully elucidated, many pyran-2-one containing natural products are known to be synthesized via polyketide pathways. A biomimetic approach might therefore involve the controlled condensation of smaller acetate (B1210297) or propionate (B1217596) units to construct the carbon backbone, followed by cyclization and enzymatic-like transformations to install the various functional groups. The development of such a pathway remains a future challenge for synthetic chemists.
Convergent and Linear Synthetic Route Development
The documented synthetic approach towards an this compound analog by Valverde, Martin-Lomas, and coworkers can be classified as a convergent synthesis. cdnsciencepub.com In this strategy, the complex molecule is assembled from several independently synthesized fragments. Specifically, the side chain and the pyranone precursor are prepared separately and then joined together in a key coupling step.
A key fragment, an enantiomerically pure phosphonium (B103445) salt, was synthesized from (R,R)-(+)-tartaric acid. cdnsciencepub.com This salt was then used in a Wittig reaction with an epoxy-aldehyde to construct the full carbon skeleton of the this compound analog. cdnsciencepub.com This convergent approach offers advantages in terms of efficiency and the ability to optimize the synthesis of each fragment independently.
Addressing Diastereoselectivity and Enantioselectivity Challenges
The stereochemical complexity of this compound, with its numerous chiral centers, makes stereocontrol a paramount challenge in its total synthesis. The preferential formation of one diastereomer or enantiomer over others is crucial, as different stereoisomers can exhibit vastly different biological activities. pnas.orgddugu.ac.inyork.ac.uk
Diastereoselectivity: Diastereoselectivity refers to the selective formation of one diastereomer over another. ddugu.ac.in In the context of this compound synthesis, this is particularly relevant during the formation of carbon-carbon bonds and the introduction of functional groups. For instance, in a model study for an this compound synthetic approach, the epoxidation of an olefin intermediate yielded a mixture of diastereomers. researchgate.net Controlling the facial selectivity of such reactions is a significant hurdle. Strategies to address this include:
Substrate Control: Utilizing the existing stereocenters in a synthetic intermediate to direct the approach of a reagent to one face of the molecule. ddugu.ac.inuniurb.it This intrinsic control is often the first consideration in a synthetic plan.
Reagent Control: Employing chiral reagents or catalysts that can selectively generate one diastereomer, irrespective of the substrate's inherent bias. uniurb.it For example, the choice of epoxidation agent (e.g., m-CPBA vs. a Sharpless asymmetric epoxidation) can dramatically influence the diastereomeric ratio of the resulting epoxide. researchgate.net
Cyclic Stereocontrol: In ring-forming reactions, the conformational constraints of cyclic transition states can be exploited to achieve high levels of diastereoselectivity. ddugu.ac.in
Enantioselectivity: Enantioselective synthesis is the preferential formation of a single enantiomer. ddugu.ac.in Since this compound is a chiral natural product, establishing the correct absolute stereochemistry is essential. Key strategies include:
Chiral Pool Synthesis: Using readily available, enantiomerically pure starting materials from nature, such as carbohydrates or amino acids. uniurb.it For example, synthetic approaches to this compound and its analogues have utilized (R,R)-tartaric acid and D-glucose as chiral starting points. researchgate.netmdpi.com
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective reaction. The auxiliary is then removed in a subsequent step. uniurb.it This method offers high predictability and control.
Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) to generate large quantities of an enantiomerically enriched product. uniurb.itnumberanalytics.com This is often the most efficient and atom-economical approach. For complex molecules like this compound, developing a catalyst that can effectively control the stereochemistry of key bond-forming steps is a significant research endeavor. pnas.org
The synthesis of an this compound analog has been reported where attempts were made to improve the stereoselectivity of key steps, highlighting the ongoing nature of this challenge. mdpi.comresearchgate.net The efficiency of these reactions is often measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.), which quantifies the predominance of the desired stereoisomer. york.ac.uk
Synthesis of this compound Derivatives and Mechanistic Probes
Beyond the total synthesis of the natural product itself, the preparation of derivatives and specifically designed probes is crucial for understanding its biological function and for developing more potent or selective therapeutic agents.
Rational Design of Structure-Activity Relationship (SAR) Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. nih.gov This is achieved by systematically synthesizing and testing analogues of a lead compound like this compound. nih.govnih.gov The goal is to identify the "pharmacophore"—the key structural features responsible for the desired biological effect. nih.gov
The rational design of this compound analogues would involve targeted modifications to its core structure:
The α,β-Unsaturated δ-Lactone: This moiety is a potential Michael acceptor and could be crucial for covalent interaction with biological targets. Analogues could vary the electronics and sterics of this system.
The Epoxide Ring: Epoxides are reactive electrophiles. Modifying or replacing this group could probe its importance for activity and potentially reduce off-target reactivity.
The Acetyloxy Side Chains: The number and position of these ester groups can be varied to study their impact on solubility, cell permeability, and target binding. The hydrolysis of these esters in vivo could also be a factor, suggesting the synthesis of more stable ether or amide analogues.
The process of SAR involves a design-synthesis-test-analyze cycle. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design phase by predicting how proposed structural changes might affect binding to a target protein. biorxiv.orgekb.egrsc.org By synthesizing a library of such rationally designed analogues, researchers can build a comprehensive understanding of the structural requirements for the antileukemic activity of this compound. nih.govnih.gov
| Structural Moiety of this compound | Potential Modification for SAR Study | Rationale |
| α,β-Unsaturated δ-Lactone | Saturation of the double bond; replacement with other Michael acceptors. | Investigate the role of Michael addition in the mechanism of action. |
| Epoxide Ring | Opening to the corresponding diol; replacement with an aziridine (B145994) or thiirane. | Determine the necessity of the epoxide for biological activity and explore alternative reactive groups. |
| Acetyloxy Groups | Removal of one or more groups; replacement with other esters or ethers. | Evaluate the contribution of each group to target binding, solubility, and metabolic stability. |
| 1-Pentenyl Chain | Altering the length and saturation of the carbon chain. | Probe the hydrophobic binding pocket of the biological target. |
Isotopic Labeling Strategies for Biosynthetic and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. In the context of this compound, this can be applied in two main areas:
Biosynthetic Studies: To understand how this compound is constructed in the Hyptis plant, isotopically labeled precursors (e.g., containing ¹³C, ²H, or ¹⁵N) can be fed to the organism. beilstein-journals.org By isolating the resulting this compound and analyzing the position of the isotopes using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the biosynthetic pathway can be mapped out. beilstein-journals.orgfrontiersin.org This provides fundamental knowledge about the enzymes and building blocks nature uses to assemble such a complex structure. bohrium.com
Mechanistic Probes: To study the mechanism of action of this compound, specifically labeled analogues can be synthesized. tacr.czacs.org For example, if a specific C-H bond is thought to be broken in a key step of its interaction with a biological target, synthesizing an analogue where this hydrogen is replaced by deuterium (B1214612) (a heavier isotope) can lead to a kinetic isotope effect (a change in reaction rate). Observing such an effect provides strong evidence for the proposed mechanism. acs.orgnih.gov
Common isotopic labeling strategies include:
Chemical Synthesis Labeling: Introducing isotopes at specific positions during the chemical synthesis of this compound or its analogues using labeled reagents. sci-hub.se
Biosynthetic Labeling: Providing simple, isotopically enriched compounds like [¹³C]-glucose or [¹⁵N]-ammonium chloride in a culture medium to achieve uniform or scattered labeling. nih.gov
The synthesis of these labeled probes requires careful planning to introduce the isotope at a specific, desired location within the molecule. acs.org
| Isotope | Labeling Strategy | Application for this compound | Analytical Method |
| ¹³C | Feeding [¹³C]-acetate or [¹³C]-glucose to Hyptis | Elucidating the biosynthetic pathway (e.g., polyketide or terpenoid origin). | ¹³C NMR, Mass Spectrometry |
| ²H (Deuterium) | Site-specific chemical synthesis of a deuterated this compound analogue. | Probing the mechanism of action by measuring kinetic isotope effects. | NMR, Mass Spectrometry |
| ¹⁵N | Not directly applicable to this compound's structure, but could be used for derivatized probes. | Studying interactions with proteins or nucleic acids if converted to a nitrogen-containing analogue. | ¹⁵N NMR, Mass Spectrometry |
Chemo-Enzymatic Synthesis as a Tool for Complex Structure Assembly
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis. researchgate.netacs.org Enzymes operate under mild conditions and can exhibit exceptional levels of regio-, diastereo-, and enantioselectivity, often surpassing what can be achieved with conventional chemical reagents. pnas.orguky.edu This makes them powerful tools for the synthesis of complex natural products like this compound. researchgate.netrsc.org
Given this compound's structure, several classes of enzymes could be envisioned in a chemo-enzymatic approach:
Lipases: These enzymes are commonly used for the kinetic resolution of racemic alcohols or for the regioselective acylation/deacylation of polyol compounds. numberanalytics.com A lipase (B570770) could potentially be used to resolve a key chiral alcohol intermediate or to selectively add or remove the acetate groups on the side chain of this compound.
Oxidoreductases (e.g., P450s, Baeyer-Villiger monooxygenases): These enzymes can perform highly selective C-H oxidations or Baeyer-Villiger oxidations. acs.org A P450 monooxygenase could potentially be used to install the epoxide with high stereoselectivity on a late-stage intermediate. A Baeyer-Villiger monooxygenase could be used to form the lactone ring from a corresponding cyclic ketone precursor.
Hydrolases: These enzymes could be used for the stereoselective opening of a racemic epoxide intermediate, a process known as hydrolytic kinetic resolution.
A chemo-enzymatic strategy for this compound would involve a multi-step process where some transformations are carried out using standard organic chemistry methods, while key steps that are challenging to control (like stereoselective oxidations or resolutions) are performed using isolated enzymes or whole-cell biocatalysts. mdpi.comnih.gov This hybrid approach can significantly shorten synthetic routes, improve yields, and reduce the environmental impact compared to purely chemical methods. nih.govacs.org
Mechanistic Investigations of Olguine S Molecular and Cellular Interactions
Elucidation of Olguine's Cellular and Subcellular Distribution
There is currently no specific information available in scientific literature detailing the cellular and subcellular distribution of this compound. Studies using techniques such as fluorescence microscopy with labeled this compound or cell fractionation followed by quantitative analysis, which are standard methods for determining the localization of a compound within cellular compartments (e.g., nucleus, mitochondria, cytoplasm, or cell membrane), have not been published. While research has been conducted on the subcellular distribution of various proteins and cellular components by researchers with the surname Olguín, these studies are unrelated to the compound itself. researchgate.netelifesciences.orgnih.govnih.gov
Identification and Characterization of Direct Molecular Targets of this compound
The direct molecular targets of this compound have not yet been definitively identified. Identifying the specific proteins or other macromolecules that this compound binds to is crucial for understanding its mechanism of action.
Proteomic and Metabolomic Profiling for Target Discovery
Comprehensive proteomic or metabolomic studies to discover the molecular targets of this compound have not been reported. Such studies would involve treating cells with this compound and then analyzing the global changes in protein (proteomics) or metabolite (metabolomics) levels. mdpi.comnih.govnih.gov This approach can provide clues about the pathways affected by the compound and point towards potential direct targets. While the methodologies for such analyses are well-established, their application to the compound this compound has not been described in the available research. peerj.comnih.govjst.go.jp
Affinity-Based Chemical Probes for Target Validation
The development and use of affinity-based chemical probes for this compound have not been documented. This technique involves synthesizing a modified version of this compound that incorporates a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group for covalent bonding. nih.govresearchgate.net Such a probe would be instrumental in "fishing out" and identifying its binding partners from cell lysates, thereby validating direct molecular targets. nih.govrsc.org The synthesis or application of such a tool for this compound has not been found in the literature.
Computational Docking and Molecular Dynamics Simulations of this compound-Target Complexes
There are no published studies detailing computational docking or molecular dynamics (MD) simulations for this compound with any potential protein targets. These computational methods are powerful tools for predicting how a small molecule like this compound might bind to a protein's active site and for assessing the stability of the resulting complex. science.govigi-global.complos.orgebsco.com Such simulations provide insights into the binding thermodynamics and conformational changes that are essential for rational drug design. nih.gov While these techniques have been applied to numerous other compounds, their use in studying this compound has not been reported. nih.gov
Signaling Pathway Modulation by this compound in Preclinical Models
Given that the direct molecular targets of this compound are unknown, information regarding the specific signaling pathways it modulates is also unavailable. Understanding how this compound affects intracellular communication pathways like MAPK, PI3K/AKT, or others is a critical step that would follow target identification. mdpi.combiologists.comportlandpress.comoncotarget.com
Regulation of Key Enzyme Activities and Kinetic Analyses
There is no specific data on the regulation of key enzyme activities by this compound, nor are there any published kinetic analyses. Such studies would involve measuring the rate of an enzymatic reaction in the presence and absence of this compound to determine if it acts as an inhibitor or activator. nih.govresearchgate.net This type of detailed biochemical analysis is essential for characterizing the compound's mechanism of action but appears not to have been performed or published for this compound. acs.org
Based on a thorough review of available scientific literature, there is no identified chemical compound with the name "this compound." As a result, it is not possible to provide information on its mechanistic investigations, molecular and cellular interactions, or bioactivities as outlined in the request.
The name "this compound" does not appear in chemical databases or peer-reviewed research articles in the context of a chemical compound. Therefore, the requested detailed article on its receptor-ligand binding, signal transduction, transcriptomic and proteomic analysis, and mechanisms of action for antineoplastic, antimicrobial, and anti-inflammatory effects cannot be generated.
It is recommended to verify the name of the compound of interest. Scientific literature is extensive, and a correct name is crucial for retrieving accurate and relevant information. Should a valid compound name be provided, a detailed article adhering to the specified structure can be compiled.
Biosynthetic Pathway Elucidation and Biotechnological Approaches for Olguine Production
Exploration of Natural Occurrence and Producing Organisms
Olguine is a natural product that has been isolated from a non-classified species belonging to the genus Hyptis. tandfonline.comtandfonline.com Hyptis is a genus of flowering plants in the family Lamiaceae. The isolation of this compound from this plant suggests a natural origin for the compound. ontosight.ai Its chemical structure, featuring a 2H-pyran-2-one backbone, acetyloxy groups, and an epoxide ring, is consistent with structures found in various natural products, often derived from plants or marine organisms. ontosight.ai
Isolation and Characterization of Biosynthetic Gene Clusters for this compound
Information regarding the isolation and characterization of specific biosynthetic gene clusters responsible for this compound production is not available in the provided search results. Studies on gene clusters in other organisms often involve identifying groups of genes that work together to synthesize a particular compound researchgate.netnih.govfrontiersin.orgsemanticscholar.org, but this has not been reported for this compound.
Enzymatic Mechanisms of Key Biotransformations in this compound Biosynthesis
Detailed enzymatic mechanisms involved in the biosynthesis of this compound are not described in the search results. The biosynthesis of complex natural products typically involves a series of enzymatic steps.
Investigation of Polyketide Synthase (PKS) or Non-Ribosomal Peptide Synthetase (NRPS) Involvement
There is no specific information in the search results indicating the involvement of Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS) in the biosynthesis of this compound. PKS and NRPS are large multi-domain enzymes responsible for the synthesis of many complex natural products, including polyketides and non-ribosomal peptides, respectively. nih.govfrontiersin.org While these systems are known to be involved in the biosynthesis of diverse structures, their role in this compound production has not been elucidated in the provided literature.
Role of Epoxidase Enzymes in Stereospecific Oxygenation
This compound contains an epoxide ring as part of its structure. ontosight.ai Epoxidase enzymes are known to catalyze the stereospecific oxygenation of double bonds to form epoxide rings. While the general role of epoxidases in biosynthesis is recognized autanabooks.com, the specific epoxidase enzyme(s) involved in the formation of the epoxide ring in this compound and their stereospecific mechanisms have not been detailed in the available information.
Heterologous Expression and Metabolic Engineering Strategies for Enhanced this compound Yield
Research on heterologous expression and metabolic engineering specifically for enhancing this compound yield is not present in the provided search results. These biotechnological approaches are commonly used to improve the production of natural compounds by introducing biosynthetic pathways into suitable host organisms or by optimizing existing pathways nih.govosti.govmdpi.comresearchgate.net. However, their application to this compound production has not been documented in the retrieved literature.
Advanced Analytical Techniques for Characterization and Monitoring of Olguine
High-Resolution Mass Spectrometry for Structural Confirmation of Olguine and its Metabolites
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the accurate mass of a compound, which is crucial for confirming its elemental composition. For a molecule like this compound, with its complex structure and multiple functional groups, HRMS provides a precise molecular weight measurement that can help validate its chemical formula. bitesizebio.com
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the this compound molecule and its potential metabolites. Analysis of the resulting fragmentation patterns provides detailed structural information, allowing for the identification of key substructures and the elucidation of metabolic transformation pathways. While specific HRMS or MS/MS data for this compound were not found in the consulted literature, the application of this technique would involve:
Accurate Mass Measurement: Determining the exact mass of the intact this compound molecule to confirm its elemental composition (e.g., C₂₂H₃₀O₉, considering the structural description). bitesizebio.comoligofastx.com
Fragmentation Analysis: Inducing fragmentation of this compound ions in the gas phase and analyzing the mass-to-charge ratios of the product ions to deduce structural connectivity and functional group presence.
Metabolite Identification: Analyzing biological samples for the presence of compounds with masses related to this compound, and using MS/MS to determine their structures based on their fragmentation patterns compared to the parent compound.
This approach is widely used in natural product chemistry and drug metabolism studies to unequivocally identify and characterize complex molecules and their biotransformation products.
Advanced Chromatographic Methods for Purification and Separation of this compound (e.g., Chiral High-Performance Liquid Chromatography)
Chromatographic methods are essential for the purification of this compound from natural extracts or synthetic reaction mixtures and for separating it from impurities and related compounds, including stereoisomers. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose. bitesizebio.comoligofastx.comsartorius.comymc.eu
Given the complex stereochemistry of this compound, with multiple chiral centers indicated by its full chemical name, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is particularly relevant. bitesizebio.com Chiral HPLC utilizes stationary phases that can differentiate between enantiomers and diastereomers, allowing for their separation based on differential interactions with the chiral stationary phase. csfarmacie.czresearchgate.netchiralpedia.com
For this compound, advanced chromatographic methods could involve:
Reverse-Phase HPLC (RP-HPLC): Commonly used for separating a wide range of organic compounds based on their hydrophobicity. This would be useful for initial purification and analysis of this compound and its less polar impurities. oligofastx.comsartorius.comymc.eu
Normal-Phase HPLC (NP-HPLC): Suitable for separating polar compounds like this compound based on interactions with a polar stationary phase.
Chiral HPLC: Employing a chiral stationary phase to separate the different stereoisomers of this compound, which is critical for assessing its enantiomeric or diastereomeric purity and for isolating specific isomers for biological evaluation. csfarmacie.czresearchgate.netchiralpedia.commdpi.com The mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector in the stationary phase, leading to different retention times. chiralpedia.com
Preparative Chromatography: Scaling up analytical chromatographic methods to purify larger quantities of this compound for further studies.
While specific chromatographic conditions for this compound were not detailed in the search results, the presence of multiple stereocenters strongly suggests that chiral separation would be a necessary step for its complete characterization and study.
Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, providing information about the connectivity of atoms and their spatial arrangement. For a complex molecule like this compound, one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) provides valuable information about the types of protons and carbons present and their chemical environments. mestrelabcn.com
However, for complete structural elucidation, particularly for assigning all signals in the spectrum and understanding coupling relationships, two-dimensional (2D) NMR techniques are essential. The consulted literature explicitly states that the structure of this compound was established by spectroscopic means, especially 2D-NMR. hkust.edu.hk
Key 2D NMR experiments applicable to this compound include:
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to establish spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Reveals correlations between protons and the carbons to which they are directly attached, aiding in the assignment of carbon signals based on known proton assignments. hmdb.cahmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximity between protons, regardless of whether they are coupled, providing insights into the molecule's three-dimensional structure and relative stereochemistry. chemrxiv.org
By combining the information from these 2D NMR experiments, researchers can build a comprehensive picture of the this compound molecule's structure, confirming the presence and connectivity of the pyran-2-one ring, epoxide, acetyloxy groups, and the pentenyl chain, as well as determining the relative configuration of the multiple stereocenters. Although specific 2D NMR spectra or peak assignments for this compound were not found, the reported use of 2D-NMR underscores its importance in establishing the compound's structure. hkust.edu.hk
Quantitative Analytical Methods for this compound in Biological Matrices (Focus on Preclinical Sample Analysis)
Quantitative analysis of this compound in biological matrices (such as plasma, urine, or tissue homogenates) is critical for preclinical studies to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (relationship between concentration and effect). nih.govthno.org
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its sensitivity, selectivity, and ability to handle complex samples. hmdb.cahmdb.cathno.orgnih.gov
A typical quantitative method for this compound in preclinical samples would involve:
Sample Preparation: Extracting this compound from the biological matrix using methods such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering endogenous compounds. hmdb.cathno.org
Chromatographic Separation: Separating this compound from other matrix components and potential metabolites using HPLC, typically reverse-phase chromatography. hmdb.cathno.org
Mass Spectrometric Detection: Detecting and quantifying this compound using a mass spectrometer, usually in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. This involves monitoring specific precursor-to-product ion transitions characteristic of this compound.
Internal Standard: Using a stable isotopically labeled analog of this compound or a structurally similar compound as an internal standard to improve the accuracy and reproducibility of the quantification.
Method Validation: Validating the quantitative method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and matrix effects.
Future Research Horizons and Translational Prospects for Academic Olguine Studies
Development of Innovative and Sustainable Synthetic Methodologies for Scalable Olguine Access
Current research into this compound's synthesis highlights the complexity associated with its multiple chiral centers and specific functional groups ontosight.aitandfonline.com. Developing innovative and sustainable synthetic methodologies is crucial for providing scalable access to this compound for extensive academic investigation and potential translational applications. Future research will likely focus on:
Stereoselective Synthesis: Exploring novel catalytic methods and chiral auxiliaries to control the stereochemistry at each chiral center, improving reaction efficiency and reducing the formation of unwanted diastereomers tandfonline.comcdnsciencepub.com.
Green Chemistry Approaches: Implementing environmentally friendly solvents, reagents, and energy-efficient processes to minimize the environmental footprint of this compound synthesis. This could involve biocatalysis or flow chemistry techniques royalsocietypublishing.orgnih.govutwente.nl.
Scalability Studies: Investigating the feasibility of scaling up laboratory-scale synthesis to produce larger quantities of this compound required for extensive biological screening and further studies.
Research in this area could involve comparing different synthetic routes based on metrics such as yield, stereoselectivity, cost, and environmental impact. Data tables in publications would likely present yields and enantiomeric or diastereomeric ratios for key synthetic steps.
Discovery of Novel Biological Activities through Phenotypic and Target-Based Screening (Mechanistic Orientations)
Given the structural complexity of this compound and the known bioactivity of compounds with similar motifs like pyran and epoxide rings, a significant area of future research involves comprehensive biological screening to uncover novel activities ontosight.ai. This research will likely employ both phenotypic and target-based approaches to understand the mechanisms of action.
Phenotypic Screening: High-throughput screening of this compound against diverse cell lines, organisms, or biological processes to identify observable effects. This could reveal potential activities such as antimicrobial, antifungal, antiviral, or other cellular impacts mdpi.comscielo.org.mxnih.govscientificelectronicarchives.orgresearchgate.net.
Target-Based Screening: Investigating this compound's interaction with specific biological targets, such as enzymes, receptors, or signaling pathways, based on structural predictions or preliminary phenotypic observations. This could involve biochemical assays or binding studies citeab.comresearchgate.netwikipedia.org.
Mechanistic Studies: Delving into the molecular mechanisms underlying any observed biological activities. This could involve studying downstream effects, identifying binding partners, or analyzing cellular responses at a detailed level wikipedia.org.
Research findings in this area would typically be presented in tables summarizing screening results (e.g., IC50 values, minimum inhibitory concentrations) and figures illustrating dose-response curves or molecular interactions.
Rational Design of this compound-Inspired Chemical Probes for Fundamental Biological Research
Understanding the precise biological roles of this compound requires tools to selectively perturb or visualize its targets and pathways. This leads to the rational design of this compound-inspired chemical probes.
Activity-Based Probes: Designing probes that covalently label the active sites of enzymes or other functional proteins that interact with this compound nih.gov.
Affinity-Based Probes: Developing probes that bind non-covalently to this compound's targets, allowing for their isolation and identification nih.gov.
Fluorescent or Tagged Probes: Creating this compound derivatives with appended fluorescent tags or other labels for visualizing its distribution, localization, or interactions within cells or tissues nih.gov.
Structure-Activity Relationship (SAR) Studies: Synthesizing this compound analogs with specific structural modifications to understand which parts of the molecule are crucial for its activity and target binding ontosight.ai.
Studies involving chemical probes would likely include data on probe synthesis and characterization, as well as experimental results demonstrating probe binding or labeling of biological targets, potentially visualized through techniques like fluorescence microscopy or gel electrophoresis nih.gov.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Impact
To gain a holistic understanding of how this compound affects biological systems, integrating data from various "omics" technologies is essential.
Transcriptomics: Analyzing changes in gene expression profiles in response to this compound exposure to identify affected pathways and biological processes mdpi.com.
Proteomics: Investigating alterations in protein abundance and modifications to understand the functional consequences of this compound treatment mdpi.com.
Metabolomics: Profiling changes in cellular metabolites to assess the metabolic impact of this compound mdpi.com.
Integration and Network Analysis: Combining data from different omics layers to build comprehensive networks illustrating the molecular interactions and pathways influenced by this compound mdpi.comresearchgate.netjci.orgfrontiersin.orguv.es.
Multi-omics studies would generate large datasets, often presented in complex figures like heatmaps, network diagrams, and principal component analysis plots to visualize the global impact of this compound mdpi.comuv.es.
Ecological Role and Environmental Fate of Naturally Occurring this compound
If this compound occurs naturally, understanding its role in ecosystems and its environmental fate is crucial for assessing its broader impact.
Natural Sources and Distribution: Identifying the organisms or environmental matrices where this compound is naturally produced and mapping its distribution researchgate.net.
Ecological Interactions: Investigating the role of naturally occurring this compound in mediating interactions between organisms, such as defense mechanisms, signaling, or symbiotic relationships researchgate.netfrontiersin.org.
Environmental Degradation Pathways: Studying how this compound breaks down in the environment through processes like biodegradation, photolysis, or hydrolysis lc-impact.eunih.govmdpi.com.
Environmental Monitoring: Developing analytical methods to detect and quantify this compound in environmental samples to assess its prevalence and potential accumulation lc-impact.eu.
Research in this area could involve analyzing environmental samples, conducting microcosm or mesocosm experiments, and employing analytical chemistry techniques. Data tables might show concentrations of this compound in different environmental compartments or rates of degradation under various conditions lc-impact.eunih.gov.
Q & A
Basic Research Questions
Q. How can researchers formulate a rigorous research question when investigating Olguine's biological activity?
- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific cell lines or parasite models relevant to this compound's antiparasitic activity.
- Intervention: Dose-dependent effects of this compound versus control compounds.
- Outcome: Quantitative metrics (e.g., IC50 values, cytotoxicity thresholds).
- Align the question with gaps identified in literature reviews, such as the need for "more extensive biological experiments" to validate preliminary findings .
- Reference: Research question frameworks , alignment with research goals .
Q. What methodologies are recommended for designing experiments to assess this compound's cytotoxicity?
- Experimental Design :
- Use in vitro models (e.g., mammalian cell lines) with standardized assays (MTT, LDH release) to quantify cytotoxicity.
- Include positive controls (e.g., known cytotoxic agents) and negative controls (untreated cells).
- Follow guidelines for reproducibility: document reagent sources, purity, and storage conditions , and provide raw data in Supporting Information .
- Reference: Cytotoxicity assessment in Hyptis mutabilis studies , experimental reproducibility standards .
Q. How should researchers conduct a literature review to contextualize this compound's antiparasitic properties?
- Strategy :
- Prioritize primary literature via databases like PubMed, Web of Science, and specialized chemistry repositories (e.g., ChemSpider) .
- Use keywords: "this compound," "antiparasitic natural products," "Hyptis mutabilis metabolites."
- Critically evaluate sources for methodological rigor, avoiding unreviewed platforms (e.g., ) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound across studies?
- Analytical Approach :
- Apply statistical validation (e.g., ANOVA, regression analysis) to identify outliers or confounding variables .
- Use empirical contradiction analysis to test hypotheses against conflicting datasets (e.g., varying IC50 values in different parasite strains) .
- Replicate experiments under standardized conditions, ensuring alignment with original protocols (e.g., solvent systems, incubation times) .
Q. What strategies optimize the isolation and purification of this compound from natural sources?
- Methodology :
- Employ chromatographic techniques (HPLC, TLC) with mobile phases tailored to this compound's polarity, as described in Hyptis mutabilis studies .
- Validate purity via NMR, mass spectrometry, and cross-referencing with published spectral data .
- Document isolation steps in detail (e.g., plant extraction solvents, column parameters) to enable replication .
Q. How can computational and experimental data be integrated to validate this compound's mechanism of action?
- Integrated Workflow :
- Perform in silico docking studies to predict this compound's interactions with parasitic targets (e.g., enzyme active sites).
- Validate predictions with in vitro enzyme inhibition assays and kinetic analyses (e.g., Michaelis-Menten plots) .
- Use mixed-methods frameworks to reconcile discrepancies between computational models and experimental results .
Data Presentation and Reprodubility
- Supporting Information : Include raw spectroscopic data, assay conditions, and statistical analyses in supplementary files, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
- Tables : Example data structure for cytotoxicity assays:
| Cell Line | This compound Concentration (µM) | Viability (%) | Control (µM) |
|---|---|---|---|
| HeLa | 10 | 85 ± 3.2 | 5 (DMSO) |
| HepG2 | 10 | 92 ± 2.1 | 5 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
